molecular formula C6H6BrN3O B1393812 3-Bromo-2-pyridinecarbohydrazide CAS No. 1242267-92-0

3-Bromo-2-pyridinecarbohydrazide

Cat. No. B1393812
CAS RN: 1242267-92-0
M. Wt: 216.04 g/mol
InChI Key: BXMRJTCWLHJABX-UHFFFAOYSA-N
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Description

3-Bromo-2-pyridinecarbohydrazide is a chemical compound with the molecular formula C6H6BrN3O . It has an average mass of 216.035 Da and a monoisotopic mass of 214.969421 Da . It is also known as 3-BROMOPICOLINOHYDRAZIDE .


Synthesis Analysis

A new hydrazone compound, 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone (1), has been synthesized with 3-bromo-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid hydrazide as raw materials in the presence of magnesium chloride hexahydrate .


Molecular Structure Analysis

The molecular structures of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules have been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

3-Bromo-2-pyridinecarbohydrazide is used in copper-mediated oxidative coupling reactions to synthesize 3-bromo-imidazo[1,2-a]pyridines. This process is notable for its tolerance to various functional groups and is conducted under mild conditions, making it a valuable method in organic chemistry (Zhou et al., 2016).

Investigation in Pyridinesulfonamide Derivatives

The compound has applications in the synthesis and stereostructure research of pyridinesulfonamide derivatives, which are important in drug development. This includes studies on crystal structure, absolute configurations, and anticancer activity of such derivatives (Zhou et al., 2015).

Development of Novel Pyridine Derivatives

It's involved in the synthesis of new pyridine derivatives through Suzuki cross-coupling reactions. These derivatives have been analyzed for their potential applications in areas like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Biological Activity Studies

3-Bromo-2-pyridinecarbohydrazide is used in the synthesis of compounds for antibacterial, antifungal, and anti-inflammatory activity screening, highlighting its significance in medicinal chemistry (Bhat et al., 2011).

Creation of Acyclic Pyridine C-Nucleosides

The compound has been used in the synthesis of acyclic pyridine C-nucleosides, evaluated for their potential against a series of tumor-cell lines and various viruses (Hemel et al., 1994).

Synthesis of Alkaloids

It plays a role in the synthesis of natural alkaloids like variolin B and deoxyvariolin B, using palladium-mediated functionalization techniques (Baeza et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-2-methylpyridine, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-bromopyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMRJTCWLHJABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-pyridinecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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